molecular formula C20H16Cl4N2O2S B11677316 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B11677316
M. Wt: 490.2 g/mol
InChI Key: HUUKGIUXSBGGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with 5-[(2,3-dichlorophenyl)methyl]-1,3-thiazole-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorine atoms and the thiazole ring enhances its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different functional groups.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.

    Mecoprop (MCPP): A phenoxy herbicide with a similar structure but different substituents on the aromatic ring.

Uniqueness

4-(2,4-Dichlorophenoxy)-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is unique due to its combination of phenoxy and thiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16Cl4N2O2S

Molecular Weight

490.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C20H16Cl4N2O2S/c21-13-6-7-17(16(23)10-13)28-8-2-5-18(27)26-20-25-11-14(29-20)9-12-3-1-4-15(22)19(12)24/h1,3-4,6-7,10-11H,2,5,8-9H2,(H,25,26,27)

InChI Key

HUUKGIUXSBGGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.